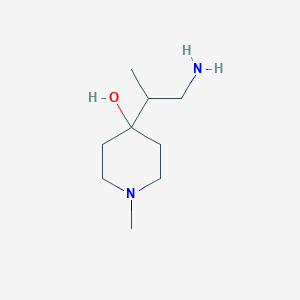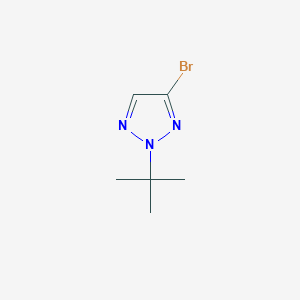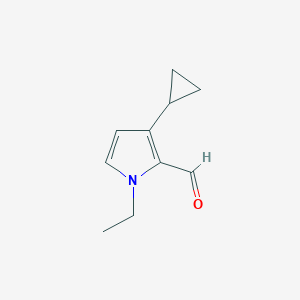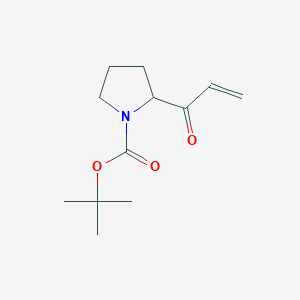
Tert-butyl 2-acryloylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL 2-(PROP-2-ENOYL)PYRROLIDINE-1-CARBOXYLATE is an organic compound with the molecular formula C12H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a prop-2-enoyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-(PROP-2-ENOYL)PYRROLIDINE-1-CARBOXYLATE typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and prop-2-enoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester and enoyl groups. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reactions are often catalyzed by bases such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL 2-(PROP-2-ENOYL)PYRROLIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the enoyl group to an alkyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or enoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced alkyl derivatives, and substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
TERT-BUTYL 2-(PROP-2-ENOYL)PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL 2-(PROP-2-ENOYL)PYRROLIDINE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The enoyl group can participate in Michael addition reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
TERT-BUTYL 2-(PROP-2-YN-1-YL)PYRROLIDINE-1-CARBOXYLATE: This compound features a prop-2-ynyl group instead of a prop-2-enoyl group, leading to different reactivity and applications.
TERT-BUTYL 2-(PHENYLTHIO)CARBONYL)PYRROLIDINE-1-CARBOXYLATE:
Uniqueness
TERT-BUTYL 2-(PROP-2-ENOYL)PYRROLIDINE-1-CARBOXYLATE is unique due to its combination of a pyrrolidine ring, a tert-butyl ester group, and a prop-2-enoyl substituent. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C12H19NO3 |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
tert-butyl 2-prop-2-enoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 |
Clave InChI |
SAOQCBPORGPRBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)
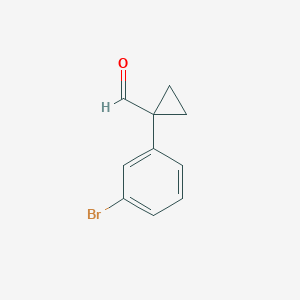
![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)

![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)

![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)

![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13189003.png)
